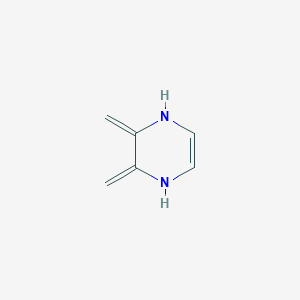
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine is a heterocyclic organic compound with a unique structure characterized by a tetrahydropyrazine ring substituted with two methylidene groups at the 2 and 3 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 1,2-diamines with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases and conducted under reflux conditions to facilitate the formation of the tetrahydropyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the compound into fully saturated tetrahydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Major Products
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as hydroxyl, alkyl, and halogen groups .
Aplicaciones Científicas De Investigación
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydropyrazine: A structurally similar compound with different substituents.
1,2,3,4-Tetrahydropyridine: Another heterocyclic compound with a similar ring structure but different nitrogen positioning.
2,3,4,5-Tetrahydropyridine: A related compound with variations in the ring structure and substituents.
Uniqueness
2,3-Dimethylidene-1,2,3,4-tetrahydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
189701-25-5 |
|---|---|
Fórmula molecular |
C6H8N2 |
Peso molecular |
108.14 g/mol |
Nombre IUPAC |
2,3-dimethylidene-1,4-dihydropyrazine |
InChI |
InChI=1S/C6H8N2/c1-5-6(2)8-4-3-7-5/h3-4,7-8H,1-2H2 |
Clave InChI |
ZAVMNRWZPRXJOH-UHFFFAOYSA-N |
SMILES canónico |
C=C1C(=C)NC=CN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















